molecular formula C11H14BrCl2N B2653247 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride CAS No. 2377035-93-1

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride

Cat. No.: B2653247
CAS No.: 2377035-93-1
M. Wt: 311.04
InChI Key: GWDMFTRFCRTLIS-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and consistent production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of piperidinones.

    Reduction: Formation of secondary amines.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways . This modulation can have various effects, including potential therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-4-chlorophenyl)piperidine;hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which allows for a wide range of chemical modifications and applications. Its specific structure makes it particularly valuable in the synthesis of complex molecules and the study of biological mechanisms .

Properties

IUPAC Name

4-(2-bromo-4-chlorophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN.ClH/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDMFTRFCRTLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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